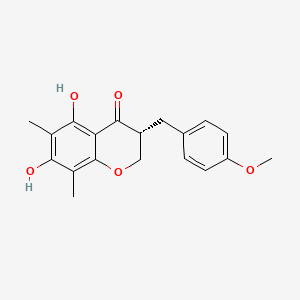![molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0](/img/structure/B579962.png)
Myristic acid, [1-14C]
説明
Myristic acid, [1-14C] is a radiolabeled form of myristic acid, a naturally occurring saturated fatty acid also known as tetradecanoic acid. The radiolabeling involves the incorporation of carbon-14 at the first carbon position of the fatty acid chain. This compound is widely used in scientific research to trace and study metabolic pathways, lipid biochemistry, and protein modifications.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Trimyristin: Myristic acid can be obtained by hydrolyzing trimyristin, a triglyceride found in nutmeg and other sources.
Radiolabeling: The incorporation of carbon-14 is achieved through a series of organic synthesis steps, starting with a precursor molecule that contains the carbon-14 isotope. The labeled precursor is then subjected to a series of reactions to form myristic acid, [1-14C].
Industrial Production Methods: Industrial production of myristic acid typically involves the extraction and hydrolysis of natural fats and oils, such as coconut oil and palm kernel oil, which are rich sources of myristic acid . The radiolabeling process is carried out in specialized facilities equipped to handle radioactive materials.
Types of Reactions:
Oxidation: Myristic acid can undergo oxidation to form myristyl aldehyde and myristyl alcohol.
Reduction: Reduction of myristic acid yields myristyl alcohol.
Esterification: Myristic acid reacts with alcohols to form esters, such as methyl myristate.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products:
Oxidation: Myristyl aldehyde, myristyl alcohol.
Reduction: Myristyl alcohol.
Esterification: Methyl myristate, ethyl myristate.
科学的研究の応用
Myristic acid, [1-14C] is extensively used in various fields of scientific research:
Chemistry: Used to study lipid metabolism and the synthesis of complex lipids.
Biology: Employed in tracing metabolic pathways and understanding the role of fatty acids in cellular processes.
Medicine: Utilized in research on drug delivery systems and the development of radiolabeled pharmaceuticals.
Industry: Applied in the development of phase change materials for thermal energy storage
作用機序
Myristic acid, [1-14C] exerts its effects primarily through its incorporation into lipid molecules and proteins. The radiolabel allows researchers to track the movement and transformation of the fatty acid within biological systems. Myristic acid is known to undergo myristoylation, a process where it is covalently attached to the N-terminal glycine of proteins, facilitating membrane association and protein-protein interactions .
類似化合物との比較
Palmitic Acid: Another saturated fatty acid with a longer carbon chain (16 carbons).
Stearic Acid: A saturated fatty acid with an 18-carbon chain.
Lauric Acid: A saturated fatty acid with a shorter carbon chain (12 carbons).
Uniqueness of Myristic Acid, [1-14C]:
Radiolabeling: The incorporation of carbon-14 makes myristic acid, [1-14C] unique for tracing and studying metabolic processes.
Chain Length: The 14-carbon chain length of myristic acid provides specific properties in terms of membrane fluidity and protein interactions compared to other fatty acids .
Myristic acid, [1-14C] is a valuable tool in scientific research, offering insights into lipid metabolism, protein modifications, and various biological processes. Its unique properties and applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.
特性
IUPAC Name |
(114C)tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-HKGQFRNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313228 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17029-30-0 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)



